(2-Amino-5-tert-butylthiazol-4-YL)methanol

Lipophilicity Drug design ADME prediction

(2-Amino-5-tert-butylthiazol-4-YL)methanol is a disubstituted 2-aminothiazole (2-AT) bearing a lipophilic tert-butyl group at the 5-position and a hydroxymethyl group at the 4-position of the thiazole ring. The 2-AT scaffold is recognized as a privileged structure in medicinal chemistry, appearing in clinically approved agents such as famotidine, abafungin, cefdinir, and alpelisib.

Molecular Formula C8H14N2OS
Molecular Weight 186.28 g/mol
CAS No. 1196152-47-2
Cat. No. B12963680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-tert-butylthiazol-4-YL)methanol
CAS1196152-47-2
Molecular FormulaC8H14N2OS
Molecular Weight186.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=C(S1)N)CO
InChIInChI=1S/C8H14N2OS/c1-8(2,3)6-5(4-11)10-7(9)12-6/h11H,4H2,1-3H3,(H2,9,10)
InChIKeyTVVJVFNSZZTTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-5-tert-butylthiazol-4-YL)methanol (CAS 1196152-47-2): Core Structural Profile for Scientific Procurement


(2-Amino-5-tert-butylthiazol-4-YL)methanol is a disubstituted 2-aminothiazole (2-AT) bearing a lipophilic tert-butyl group at the 5-position and a hydroxymethyl group at the 4-position of the thiazole ring [1]. The 2-AT scaffold is recognized as a privileged structure in medicinal chemistry, appearing in clinically approved agents such as famotidine, abafungin, cefdinir, and alpelisib [2]. However, the 2-AT core also carries a documented toxicophore liability—susceptibility to cytochrome P450-mediated metabolic activation on the thiazole ring that can lead to reactive metabolite formation and covalent protein binding [3]. The compound carries a molecular formula of C₈H₁₄N₂OS, a molecular weight of 186.28 g/mol, a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 87.4 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1].

Privileged scaffold 2-Aminothiazole core found in multiple approved drugs; supports medicinal chemistry design
Lipophilic anchor 5-tert-butyl group may enhance hydrophobic pocket occupancy in kinase targets
Synthetic handle 4-Hydroxymethyl enables further derivatization without disrupting the 2-amino pharmacophore
Toxicophore alert 2-AT core susceptible to P450 metabolic activation; steric shielding context requires experimental verification

(2-Amino-5-tert-butylthiazol-4-YL)methanol: Why Close Analogs Cannot Substitute Without Functional Consequence


Substituting (2-Amino-5-tert-butylthiazol-4-YL)methanol with structurally similar 2-aminothiazoles—even those differing by a single substituent—entails measurable shifts in physicochemical properties and, by class-level inference, in biological selectivity. The tert-butyl group at position 5 is not a passive hydrophobic anchor; published structure–activity relationship (SAR) analyses across the 2-AT class identify the quaternary α-carbon of tert-butyl (and methylcyclopropyl) as a critical determinant for optimally filling a hydrophobic affinity pocket, conferring superior activity and selectivity over isopropyl and smaller alkyl replacements [1]. Simultaneously, the 4-hydroxymethyl group contributes additional hydrogen-bonding capacity (HBD = 2, HBA = 4) and polarity (TPSA = 87.4 Ų) that directly modulate solubility and target engagement, distinguishing it from analogs lacking this functionality [2]. Because the unsubstituted 2-aminothiazole core is metabolically labile toward P450-mediated epoxidation [3], both the steric shielding offered by the 5-tert-butyl group and the electronic influence of the 4-hydroxymethyl substituent are plausibly implicated in altered metabolic stability—a parameter that cannot be assumed equivalent across in-class compounds without experimental verification. The quantitative structural differences detailed below form the basis for treating this compound as a non-interchangeable entity in any research or industrial workflow.

Removing 5-tert-butyl shifts lipophilicity
Des-tert-butyl analogs show markedly lower computed XLogP3, likely reducing membrane permeability and intracellular target exposure.
Loss of 4-hydroxymethyl alters hydrogen bonding
Analogs lacking the hydroxymethyl group lose an H-bond donor and polar surface area, changing solubility and target interaction profile.
Isopropyl replacement loses quaternary carbon advantage
Class-level SAR indicates secondary alkyl groups fail to fully occupy the hydrophobic pocket, potentially reducing kinase selectivity vs. tert-butyl.
Metabolic stability may not transfer across analogs
5-tert-butyl steric shielding is predicted to reduce P450 epoxidation; smaller or unsubstituted analogs may differ in bioactivation risk.

(2-Amino-5-tert-butylthiazol-4-YL)methanol: Quantitative Differentiation Data Against In-Class Analogs


Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation vs. (2-Aminothiazol-4-yl)methanol

The target compound exhibits a computed XLogP3 of 1.5, whereas the close analog (2-aminothiazol-4-yl)methanol (CAS 51307-43-8), which lacks the 5-tert-butyl group, has an XLogP3 of -0.2 [1][2]. This 1.7 log-unit increase represents approximately a 50-fold higher predicted octanol/water partition coefficient, placing the target compound in a physicochemical space associated with passive membrane permeability—a prerequisite for intracellular target engagement—while the des-tert-butyl analog resides in a hydrophilicity range that may limit cell penetration [3].

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 1.5
Comparator XLogP3 = -0.2
Δ = +1.7 (~50-fold increase)
May support membrane permeability for intracellular target engagement
Computed value; experimental logP/LogD needed
Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation vs. 5-tert-Butylthiazol-2-amine

The target compound carries a computed TPSA of 87.4 Ų with a hydrogen bond donor count (HBD) of 2 and acceptor count (HBA) of 4. In contrast, 5-tert-butylthiazol-2-amine (CAS 299417-31-5), which shares the 5-tert-butylthiazole core but lacks the 4-hydroxymethyl group, has a TPSA of 67.2 Ų and an HBD/HBA profile of 1/3 [1][2]. The 20.2 Ų TPSA difference arises from the additional hydroxyl group and modifies the balance between passive permeability and aqueous solubility—both critical for achieving adequate exposure in biological systems. Moreover, the extra hydrogen-bond donor may enable a specific interaction with a target residue that the des-hydroxymethyl analog cannot form [3].

Polar Surface Area & H-Bonding
Cross-study comparable
Target TPSA = 87.4 Ų, HBD=2, HBA=4
Comparator TPSA = 67.2 Ų, HBD=1, HBA=3
ΔTPSA = +20.2 Ų
Additional H-bond donor may enable specific target-residue interactions
Computed by Cactvs; experimental confirmation advised
Polar surface area Hydrogen bonding Drug-likeness

Conformational Flexibility (Rotatable Bond Count) Differentiates from Both Major Analogs

The target compound possesses 2 rotatable bonds (the 4-CH₂–OH and the C–C(CH₃)₃ bond), whereas (2-aminothiazol-4-yl)methanol has only 1 rotatable bond (CH₂–OH) and 5-tert-butylthiazol-2-amine has only 1 rotatable bond (C–C(CH₃)₃) [1][2][3]. The additional rotatable degree of freedom in the target compound allows conformational adaptation of both the hydroxymethyl and tert-butyl groups simultaneously, potentially enabling a 'conformational selection' binding mode that neither comparator can achieve alone. In drug design, higher rotatable bond count is associated with increased entropic penalty upon binding but can also enable induced-fit recognition where the binding pocket requires simultaneous orientation of two substituents [4].

Rotatable Bonds
Cross-study comparable
Target: 2 rotatable bonds
Each comparator: 1 rotatable bond
Permits dual-vector conformational adaptation for induced-fit binding
Conformational selection profile differs from single-vector analogs
Conformational flexibility Ligand efficiency Molecular recognition

Tert-Butyl Quaternary Center Confers Class-Level Selectivity Advantage Over Isopropyl Analogs

Published SAR analyses across PI3Kα-targeting 2-aminothiazoles demonstrate that tert-butyl and methylcyclopropyl substituents—both possessing a quaternary carbon at the point of thiazole ring attachment—yield superior activity and selectivity compared to isopropyl and other secondary-alkyl replacements. The quaternary center fully occupies a hydrophobic affinity pocket, whereas the secondary carbon of isopropyl leaves unoccupied volume, diminishing both potency and isoform discrimination [1]. The target compound incorporates this optimal quaternary tert-butyl geometry at the 5-position. Although no head-to-head biochemical data exist for this exact compound, the class-level SAR predicts that replacing the 5-tert-butyl group with an isopropyl group would degrade both target affinity and selectivity—a prediction experimentally validated across multiple 2-AT chemotypes [2].

Selectivity Context
Class-level inference
Tert-butyl (quaternary C) fully occupies hydrophobic affinity pocket
vs. isopropyl (secondary C) leaves unfilled volume
SAR supports quaternary carbon for kinase isoform selectivity
No head-to-head data for this exact compound; class-level observation
Kinase inhibitor selectivity Structure–activity relationship PI3K

Steric Shielding by 5-tert-Butyl May Mitigate 2-Aminothiazole Toxicophore Liability

The 2-aminothiazole ring is a documented toxicophore that undergoes P450-mediated epoxidation at the C4–C5 double bond, generating reactive metabolites capable of forming glutathione (GSH) adducts and covalent protein binding [1]. In a study of 2-AT-based AKT inhibitors, substitution at the thiazole ring positions significantly altered the extent of metabolic activation [2]. The presence of a bulky 5-tert-butyl group in the target compound provides steric shielding of the thiazole C4–C5 double bond, potentially reducing P450 access and thereby attenuating bioactivation. Systematic SAR studies on related 2-AT chemotypes demonstrate that increased steric bulk at the 5-position correlates with reduced reactive metabolite formation [2][3]. In contrast, (2-aminothiazol-4-yl)methanol (5-H), which lacks this steric shield, is predicted to be more susceptible to epoxidation at the unsubstituted 5-position. The 4-hydroxymethyl group may also exert an electronic effect that further modulates epoxidation susceptibility, though direct comparative microsomal stability data on this specific compound are not publicly available.

Metabolic Stability
Class-level inference
5-tert-butyl steric shield may reduce P450 epoxidation at C4–C5
5-unsubstituted analog predicted more susceptible
Predicted lower bioactivation risk; microsomal data required for confirmation
No quantitative comparative stability data for this specific pair
Metabolic stability Toxicophore Reactive metabolite

Molecular Weight and Heavy Atom Count: Scaffold Complexity Differentiator

The target compound has a molecular weight of 186.28 g/mol with 12 heavy atoms. (2-Aminothiazol-4-yl)methanol (MW = 130.17, 8 heavy atoms) is substantially smaller [1][2]. This 56.11 g/mol mass difference reflects the presence of the tert-butyl group and places the target compound at the upper boundary of fragment-like space (MW ≤ 250 g/mol) while the comparator resides squarely within typical fragment screening libraries. The target's additional complexity (complexity score = 158 vs. comparator's ~85) may confer greater target specificity—fragments with higher complexity are statistically more likely to yield specific binders in fragment-based screening campaigns [3]. However, the MW increase also raises the starting point for lead optimization, representing a trade-off that users must weigh when selecting a scaffold for fragment-to-lead vs. direct lead optimization programs.

MW & Complexity
Cross-study comparable
Target MW 186.28, 12 heavy atoms
Comparator MW 130.17, 8 heavy atoms
ΔMW +56.11, Δcomplexity ~+73
Target at upper fragment boundary; may serve as advanced lead starting point
Simpler comparator better suited for minimal-fragment screening libraries
Fragment-based drug discovery Lead-likeness Molecular complexity

(2-Amino-5-tert-butylthiazol-4-YL)methanol: Evidence-Derived Application Scenarios for Scientific and Industrial Use


Kinase Inhibitor Lead Optimization Requiring Optimal Affinity Pocket Occupancy

The compound is structurally pre-optimized to deliver the quaternary tert-butyl geometry that class-level SAR identifies as critical for fully occupying a hydrophobic affinity pocket in kinase targets such as PI3Kα [1]. A medicinal chemistry team initiating a kinase inhibitor program would select this compound over isopropyl-substituted 2-aminothiazole analogs to avoid the documented loss in potency and selectivity associated with secondary alkyl substituents. The 4-hydroxymethyl group additionally provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the aldehyde/carboxylic acid) without disrupting the 2-amino-thiazole pharmacophore.

Fragment-to-Lead Campaigns Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

With an XLogP3 of 1.5 and TPSA of 87.4 Ų, the compound occupies physicochemical space that balances passive permeability with aqueous solubility [2][3]. This profile makes it suitable as a starting point for fragment-to-lead campaigns targeting intracellular enzymes where both membrane penetration and target binding affinity are required. The compound's 2 rotatable bonds permit conformational adaptation without incurring excessive entropic penalty—a property that distinguishes it from the simpler single-rotatable-bond analogs that may fail to accommodate induced-fit binding modes.

Metabolic Stability Assessment Studies on 2-Aminothiazole Toxicophore Mitigation

Given the documented toxicophore liability of the 2-aminothiazole core [4][5], this compound serves as an informative probe for studying the impact of 5-position steric shielding on P450-mediated bioactivation. Researchers comparing the target compound against the 5-unsubstituted analog (2-aminothiazol-4-yl)methanol in human liver microsome incubations could quantitatively determine whether the tert-butyl group reduces GSH adduct formation and covalent protein binding. Such head-to-head microsomal stability data would directly inform compound progression decisions in drug discovery programs.

Chemical Biology Tool Compound Derivatization via the 4-Hydroxymethyl Handle

The 4-hydroxymethyl group provides a versatile synthetic handle absent in 5-tert-butylthiazol-2-amine [3]. This enables facile conjugation to affinity tags (biotin), fluorescent reporters, or solid supports for target identification and chemoproteomics studies. The orthogonal reactivity of the 2-amino group (nucleophilic) and the 4-hydroxymethyl group (electrophilic after activation) allows sequential derivatization strategies that are not feasible with analogs lacking one of these functional groups.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold evaluation
5-tert-butyl quaternary carbon for affinity pocket occupancy (class-level SAR)
Kinase panel selectivity and potency assays
Fragment-based screening and early lead generation
Balanced computed lipophilicity and TPSA profile
Membrane permeability and aqueous solubility assays
2-Aminothiazole toxicophore metabolism research
5-tert-butyl steric shielding context (class-level inference)
Microsomal stability and GSH adduct formation
Chemoproteomics probe synthesis
4-hydroxymethyl handle for orthogonal conjugation strategies
Conjugation efficiency and target engagement assays
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